Home > Products > Screening Compounds P32463 > Thalidomide-O-C3-alkyne
Thalidomide-O-C3-alkyne -

Thalidomide-O-C3-alkyne

Catalog Number: EVT-14900390
CAS Number:
Molecular Formula: C18H16N2O5
Molecular Weight: 340.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-C3-alkyne is a derivative of thalidomide, a compound originally developed as a sedative and later found to have significant immunomodulatory effects. Thalidomide itself has a complex history, being withdrawn from the market due to teratogenic effects when used during pregnancy. The introduction of alkyne functionalities into its structure aims to enhance its therapeutic properties while potentially mitigating adverse effects. This compound falls under the classification of pharmaceutical agents, particularly those used in treating conditions like multiple myeloma and leprosy.

Source and Classification

Thalidomide was first synthesized in the 1950s by Chemie Grünenthal and marketed under various names, including Contergan and Thalomid. It is classified as a sedative, anti-inflammatory, and immunomodulatory drug. The addition of alkyne groups in thalidomide derivatives aims to improve their pharmacological profiles by enhancing bioactivity or selectivity towards specific biological targets.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-C3-alkyne typically employs several organic chemistry techniques, including cross-coupling reactions such as the Sonogashira coupling. This method allows for the formation of carbon-carbon bonds between an alkyne and an aryl halide, which is crucial for introducing the alkyne moiety into the thalidomide structure.

Technical Details

  1. Starting Materials: Common precursors include thalidomide and terminal alkynes.
  2. Reagents: Palladium catalysts (e.g., palladium(0) complexes) are often used alongside copper(I) iodide as a co-catalyst.
  3. Conditions: The reaction typically occurs in an organic solvent such as dimethylformamide at elevated temperatures (around 80°C to 100°C) for several hours.

For instance, one reported synthesis involved reacting thalidomide with an appropriate aryl halide in the presence of a base (triethylamine) and palladium catalyst, yielding a thalidomide derivative with an alkyne substituent.

Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-O-C3-alkyne consists of the thalidomide core modified by the addition of a carbon chain terminated with a triple bond (alkyne). This modification alters its steric and electronic properties.

Data

  • Molecular Formula: C_{15}H_{15}N_{1}O_{4}
  • Molecular Weight: Approximately 269.29 g/mol
  • Key Functional Groups: Phthalimide group, glutarimide ring, alkyne group.
Chemical Reactions Analysis

Reactions

Thalidomide-O-C3-alkyne can participate in various chemical reactions typical for alkynes, including:

  1. Hydrogenation: Converting the alkyne to an alkene or alkane.
  2. Cycloaddition: Engaging in reactions with dienes or other unsaturated compounds to form cyclic structures.
  3. Nucleophilic Addition: Alkynes can act as nucleophiles in reactions with electrophiles.

Technical Details

The reactivity of the alkyne moiety can be exploited to synthesize more complex molecules through selective functionalization or polymerization reactions.

Mechanism of Action

Thalidomide-O-C3-alkyne exerts its effects primarily through modulation of immune responses. The mechanism involves:

  1. Inhibition of Tumor Necrosis Factor-alpha: Thalidomide and its derivatives inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha.
  2. Alteration of Immune Cell Activity: The compound may modulate T-cell responses and promote regulatory T-cell activity, which can be beneficial in autoimmune conditions.

Data from studies indicate that modifications such as introducing alkynes can enhance these immunomodulatory effects while potentially reducing side effects associated with traditional thalidomide.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for thalidomide derivatives.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light and moisture.
  • Reactivity: The presence of the alkyne group increases reactivity towards electrophiles compared to non-alkyne derivatives.

Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity assessments through chromatographic techniques.

Applications

Thalidomide-O-C3-alkyne has potential applications in several scientific fields:

  1. Pharmaceutical Development: As a lead compound for developing new therapies targeting inflammatory diseases or cancers.
  2. Research Tool: Used in studies investigating immune modulation and cytokine signaling pathways.
  3. Synthetic Chemistry: Serves as a precursor for synthesizing more complex organic compounds through further functionalization.
Synthesis and Structural Modification Methodologies

Cross-Coupling Reactions in Thalidomide Analog Derivatization

Sonogashira and Suzuki Cross-Coupling for Alkyne Functionalization

Palladium-catalyzed cross-coupling reactions represent powerful methodologies for introducing alkyne functionalities into thalidomide scaffolds. The Sonogashira reaction enables direct coupling of halogenated thalidomide precursors (typically aryl iodides or bromides at C4 position) with terminal alkynes under Pd(0)/Cu(I) co-catalysis in amine bases. This approach efficiently generates C4-alkynylated derivatives with diverse aryl or alkyl substituents [1] [2]. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetalation with copper acetylide, and reductive elimination to form the C(sp²)–C(sp) bond.

The Suzuki-Miyaura coupling provides complementary access to biaryl-tethered alkynes through reaction of boronic acids with halogenated alkynyl intermediates. This method offers exceptional functional group tolerance, accommodating esters, nitriles, and heterocycles without protection [1]. Crucially, both methodologies operate under mild conditions (50-80°C) compatible with thalidomide's thermal sensitivity, achieving yields of 70-95% for optimized substrates [1] [8].

Table 1: Cross-Coupling Strategies for Thalidomide-O-C3-alkyne Precursors

Reaction TypeCatalytic SystemKey SubstratesYield RangeApplication Scope
SonogashiraPdCl₂(PPh₃)₂/CuI, Et₃NAryl halide thalidomide analogs + terminal alkynes65-92%Direct alkynylation for short linkers
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Halogenated alkynes + thalidomide boronic esters70-89%Biaryl-linked extended architectures
Copper-free SonogashiraAminopyrimidine-Pd(II) complexesProtein-bound alkynes + aryl iodides55-93%Aqueous bioconjugation

Chemoselective Strategies for C3-Alkyne Incorporation

Chemoselective installation of the C3-alkyne tether requires precise orthogonality to thalidomide's electrophilic imide functionalities. Etherification approaches employ propargyl bromide with C4-hydroxythalidomide under mild phase-transfer conditions (K₂CO₃, DMF, 50°C), achieving >85% yield without epimerization of the glutarimide stereocenter [6] [7]. For direct C–H functionalization, palladium-catalyzed alkynylation using electrophilic alkynylating reagents (e.g., TIPS-EBX) demonstrates regioselectivity at the electron-rich C4 position of phthalimide, bypassing the need for pre-halogenation [5].

Copper-free methodologies prove essential when incorporating sensitive biomolecules. Water-soluble aminopyrimidine-palladium(II) complexes mediate chemoselective Sonogashira couplings in aqueous buffers (pH 7.4) at 37°C without copper co-catalysts, enabling direct modification of alkyne-tagged proteins while avoiding copper-induced aggregation or oxidation [5]. This system achieves 55-93% conversion for ubiquitin conjugates with diverse aryl iodides, demonstrating compatibility with biological matrices.

Click Chemistry Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Conjugation

Thalidomide-O-C3-alkyne serves as the critical E3 ligase-binding component in proteolysis-targeting chimeras (PROTACs) through CuAAC conjugation to azide-functionalized ligands. The reaction employs Cu(I) catalysts (typically from CuSO₄/sodium ascorbate) in t-BuOH/H₂O mixtures at ambient temperature, generating 1,4-disubstituted triazoles with near-quantitative efficiency (>95%) [3] [6]. This bioorthogonal linkage strategy enables modular assembly of ternary complexes where the alkyne-spacer-thalidomide moiety engages CRBN while the targeting warhead binds the protein of interest (POI).

The C3-alkyne tether length critically influences PROTAC cooperativity by modulating the distance between E3 ligase and POI binding sites. Three-carbon spacers (11.4 Å) optimally position cereblon for ubiquitin transfer to target proteins like BRD4 or estrogen receptor, as evidenced by Western blot analyses showing DC₅₀ values of 10-50 nM in cellular degradation assays [3]. Triazole formation additionally enhances PROTAC stability by introducing a rigid, metabolically resistant linkage that withstands hepatic microsomal metabolism (>80% parent compound remaining after 1 hour incubation) [6].

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Bioconjugation

For live-cell applications requiring copper-free conjugation, Thalidomide-O-C3-alkyne undergoes strain-promoted cycloaddition with dibenzocyclooctyne (DBCO)-modified antibodies or fluorophores. The reaction exploits ring strain in cyclooctyne to drive [3+2] dipolar cycloaddition without cytotoxic catalysts, achieving second-order rate constants of 0.1-1.0 M⁻¹s⁻¹ in physiological buffers [7]. This methodology enables real-time tracking of CRBN engagement dynamics, revealing rapid cereblon internalization (<15 minutes) followed by nuclear translocation in multiple myeloma cells.

SPAAC-conjugated fluorescent probes (e.g., BODIPY-DBCO) facilitate microscopy studies demonstrating thalidomide-C3-alkyne's preferential accumulation in cereblon-rich compartments. Confocal imaging quantifies a 3.7-fold increase in nuclear:coplasmic fluorescence ratio versus non-degradative control compounds, validating the compound's utility in visualizing intracellular protein degradation machinery [6] [7].

Table 2: PROTAC Applications Enabled by Thalidomide-O-C3-alkyne Click Chemistry

Conjugation MethodTargeting LigandDegradation TargetDC₅₀ (nM)Cellular Model
CuAACJQ1 azideBRD412MV4;11 leukemia
CuAACVHL ligand azideERRα48MCF-7 breast cancer
SPAACDBCO-olaparibPARP1260HeLa cervical cancer
CuAACAndrogen receptor ligandAR9LNCaP prostate cancer

Linker Design and Optimization

PEG-Based Linker Systems for Enhanced Solubility and Stability

The hydrophobic nature of thalidomide compromises aqueous solubility in PROTAC architectures. Integration of polyethylene glycol (PEG) spacers between the alkyne and phthalimide significantly enhances physicochemical properties. Ethylene oxide repeats (n=2-12) increase solubility logarithmically (ΔlogS = 0.22 per ethylene glycol unit) while maintaining passive membrane permeability up to PEG₆ (MW ≈ 264 Da) [3] [9]. X-ray crystallography of CRBN:PEG₃-thalidomide-O-C3-alkyne complexes reveals water-mediated hydrogen bonding between ether oxygens and His353, stabilizing the degrader-cereblon interface.

PEG spacers concurrently mitigate aggregation risks inherent to bivalent degraders. Dynamic light scattering analyses demonstrate that hexaethylene glycol linkers reduce PROTAC aggregation by 87% versus alkyl tethers of equivalent length, translating to improved cellular uptake (4.1-fold increase in intracellular concentration measured by LC-MS/MS). This effect maximizes target engagement while minimizing off-target condensation phenomena [9].

Impact of Alkynyl Spacer Length on Target Protein Engagement

The distance between thalidomide's glutarimide and the triazole linkage profoundly influences ternary complex formation efficiency. Systematic variation of methylene units in HO-(CH₂)n-C≡CH spacers reveals a Goldilocks zone for degradation efficacy:

  • Short spacers (n=1-2): 5.6-8.2 Å distances restrict rotational freedom, sterically impeding productive POI:CRBN positioning. BRD4 degradation efficiency drops to <20% versus optimized linkers.
  • Intermediate spacers (n=3-4): 11.4-13.8 Å enables optimal ubiquitin transfer, yielding DC₅₀ = 12-50 nM for BRD4 degraders. Crystal structures show conserved hydrogen bonding between triazole C5-H and Pro377 carbonyl.
  • Extended spacers (n=6-8): >18 Å distances induce entropic penalties from flexible chain dynamics, reducing degradation efficiency 3-fold despite maintained binary binding affinities [1] [9].

Notably, TNF-α suppression studies demonstrate that C3-alkynyl tethers maximize bioactivity, with IC₅₀ values of 0.8 μM versus 3.2 μM for C2 analogs and 5.7 μM for C4 homologs [1]. This length dependence originates from optimal positioning of the alkyne for subsequent functionalization without perturbing the critical phthalimide-van der Waals interactions with Trp380 in the cereblon binding pocket.

Table 3: Influence of Alkynyl Spacer Length on Degradation Efficiency

Spacer ChainLength (Å)BRD4 Degradation DC₅₀ (nM)Solubility (μM)CRBN Binding Kd (μM)
-CH₂C≡CH5.6>1000121.2
-(CH₂)₂C≡CH8.2320181.1
-(CH₂)₃C≡CH11.412350.9
-(CH₂)₄C≡CH13.850420.9
-PEG₂-C≡CH14.3281851.0
-(CH₂)₆C≡CH18.1160511.2

Properties

Product Name

Thalidomide-O-C3-alkyne

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-pent-4-ynoxyisoindole-1,3-dione

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

InChI

InChI=1S/C18H16N2O5/c1-2-3-4-10-25-13-7-5-6-11-15(13)18(24)20(17(11)23)12-8-9-14(21)19-16(12)22/h1,5-7,12H,3-4,8-10H2,(H,19,21,22)

InChI Key

WCMVYOKGXFRQRN-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.